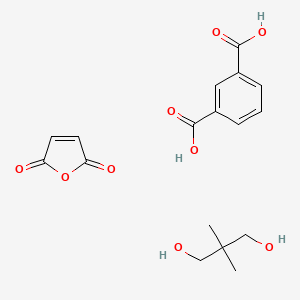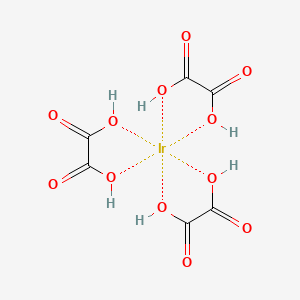
Methyl 10-bromophenanthrene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-bromophenanthrene-4-carboxylate is an organic compound with the molecular formula C16H11BrO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a methyl ester group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 10-bromophenanthrene-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 10-bromophenanthrene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 10-bromophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phenanthrene derivatives with different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 10-substituted phenanthrene derivatives.
Oxidation: Formation of phenanthrene-4-carboxylic acid or other oxidized products.
Reduction: Formation of 10-bromophenanthrene-4-methanol.
科学的研究の応用
Methyl 10-bromophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 10-bromophenanthrene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with a single aromatic ring.
Methyl 10-bromoanthracene-9-carboxylate: Similar polycyclic structure but with different substitution patterns.
Methyl 4-bromophenylacetate: Contains a bromine atom and ester group but with a different aromatic system.
Uniqueness
Methyl 10-bromophenanthrene-4-carboxylate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its polycyclic aromatic structure and functional groups make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
26698-23-7 |
|---|---|
分子式 |
C16H11BrO2 |
分子量 |
315.16 g/mol |
IUPAC名 |
methyl 10-bromophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)13-8-4-7-12-14(17)9-10-5-2-3-6-11(10)15(12)13/h2-9H,1H3 |
InChIキー |
QAAWHGLORDSRCA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)








